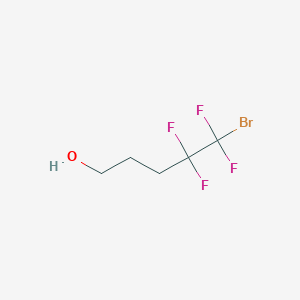

5-Bromo-4,4,5,5-tetrafluoropentan-1-ol

Description

BenchChem offers high-quality 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4,4,5,5-tetrafluoropentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrF4O/c6-5(9,10)4(7,8)2-1-3-11/h11H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZAVKMARQFPHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(F)(F)Br)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371319 | |

| Record name | 5-bromo-4,4,5,5-tetrafluoropentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222725-20-4 | |

| Record name | 5-bromo-4,4,5,5-tetrafluoropentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical properties of 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol

The following technical guide provides an in-depth profile of 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol , structured for researchers and drug development professionals.

High-Purity Fluorinated Building Block for Medicinal Chemistry & Material Science [1]

Executive Summary

5-Bromo-4,4,5,5-tetrafluoropentan-1-ol (CAS 222725-20-4) is a specialized bifunctional fluorinated intermediate.[1][2][3][4] Distinguished by its unique tetrafluoroethylene (-CF2CF2-) spacer , this compound serves as a critical linker in the synthesis of high-performance photoresists and metabolically stable pharmaceutical candidates. Its structure combines a reactive primary alcohol, a lipophilic fluorinated core, and a terminal bromine atom, enabling versatile "click" chemistry and nucleophilic substitution reactions without compromising the stability of the fluorinated chain.

Chemical Identity & Nomenclature

This compound is defined by a 5-carbon chain interrupted by a tetrafluoro region, creating a "insulating" effect between the polar hydroxyl group and the reactive alkyl bromide terminus.

| Parameter | Detail |

| IUPAC Name | 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol |

| CAS Registry Number | 222725-20-4 |

| Molecular Formula | C₅H₇BrF₄O |

| Molecular Weight | 239.01 g/mol |

| SMILES | OC(CCC(C(F)(F)Br)(F)F) |

| InChI Key | SFZAVKMARQFPHC-UHFFFAOYSA-N |

| Synonyms | 5-Bromo-4,4,5,5-tetrafluoro-1-pentanol; 1-Pentanol, 5-bromo-4,4,5,5-tetrafluoro- |

Physical & Chemical Properties

The following data aggregates experimental values and high-confidence predicted models suitable for process engineering and formulation.

Core Physical Data

| Property | Value | Condition / Note |

| Appearance | Colorless to pale yellow liquid | Standard Temperature & Pressure (STP) |

| Boiling Point | 137.3°C | @ 760 mmHg (Atmospheric) [1][2] |

| Density | 1.663 ± 0.06 g/cm³ | High density due to halogenation [1][3] |

| Refractive Index ( | 1.403 | Low index characteristic of fluorinated alkyls [2] |

| Flash Point | 36.9°C - 83°C | Varies by purity/source. Treat as Flammable.[4] [2] |

| Vapor Pressure | 2.99 mmHg | @ 25°C [2] |

Molecular Characteristics

| Property | Value | Significance |

| LogP (Octanol-Water) | 2.38 | Moderate lipophilicity; suitable for membrane permeation [2] |

| pKa | 14.84 ± 0.10 | Acidity of the hydroxyl group is minimally affected by the distant fluorine atoms [1] |

| Polar Surface Area (PSA) | 20.23 Ų | Indicates good bioavailability potential |

| H-Bond Donors/Acceptors | 1 / 5 | 1 Hydroxyl donor; 4 Fluorine + 1 Oxygen acceptors |

Structural Analysis & Reactivity

The molecule functions as a heterobifunctional linker . Its reactivity is dictated by three distinct zones:

-

The Hydroxyl Head (

): A primary alcohol amenable to oxidation (to aldehyde/acid), esterification, or conversion to a leaving group (tosylate/mesylate). -

The Hydrocarbon Spacer (

): A propyl-like spacer that insulates the alcohol from the electron-withdrawing effects of the fluorine atoms. -

The Fluorinated Tail (

): The

Visualization: Functional Zones

Caption: Functional segmentation of 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol showing distinct reactive sites.

Synthesis & Manufacturing

The synthesis of 222725-20-4 typically follows a reduction pathway from its carboxylic acid precursor. This ensures the preservation of the sensitive C-Br bond while converting the carbonyl to the alcohol.

Primary Synthetic Workflow

-

Precursor Selection: Start with 5-Bromo-4,4,5,5-tetrafluoropentanoic acid (CAS 234443-22-2).

-

Reduction: Selective reduction using Borane-THF (

) or Lithium Aluminum Hydride ( -

Purification: The crude alcohol is purified via vacuum distillation or silica gel chromatography (eluent: Hexanes/EtOAc).

Caption: Standard reduction pathway for synthesizing the alcohol from its acid precursor.

Applications in Drug Development & Materials

Pharmaceutical Linker (PROTACs & ADCs)

The compound is used to synthesize fluorinated linkers for Antibody-Drug Conjugates (ADCs) or PROTACs. The tetrafluoro motif increases the lipophilicity of the linker without adding bulk, potentially improving the cell permeability of the final conjugate compared to standard PEG linkers.

-

Mechanism: The alcohol end conjugates to the ligand/drug, while the bromine end is converted to an azide (for Click chemistry) or an amine.

Photoresist Monomers

In semiconductor manufacturing (193nm immersion lithography), fluorinated alcohols are crucial for transparency and solubility modulation. This compound serves as a monomeric building block for photoacid-generating polymers [4].

Handling & Safety Protocols

Signal Word: WARNING GHS Classification: Irritant (Skin Cat 2, Eye Cat 2A, STOT SE 3)

| Hazard Code | Description | Prevention Protocol |

| H315 | Causes skin irritation | Wear nitrile gloves (min thickness 0.11mm). |

| H319 | Causes serious eye irritation | Use chemical safety goggles. Eye wash station required.[5][6] |

| H335 | May cause respiratory irritation | Handle only in a fume hood. Avoid generating aerosols.[7][6][8] |

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and sensitive to light; amber glass vials are recommended.

References

-

GuideChem. (2025).[6] 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol Physical Properties & CAS Data. Retrieved from [1]

-

LookChem. (2025). CAS 222725-20-4 Basic Information and MSDS. Retrieved from

-

XiXiSys. (2025).[4][7][6] Safety Data Sheet (SDS) for 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol. Retrieved from

-

Daken Chemical. (2025).[9][6] Fluorinated Monomers for Photoresist Applications. Retrieved from

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. dakenchem.com [dakenchem.com]

- 3. dakenam.com [dakenam.com]

- 4. guidechem.com [guidechem.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. chemos.de [chemos.de]

- 9. A new method for synthesizing 5-Bromo-1-pentene_Chemicalbook [chemicalbook.com]

Guide to the Safe Handling and Management of 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Acknowledging the Data Gap

5-Bromo-4,4,5,5-tetrafluoropentan-1-ol (CAS No. 222725-20-4) is a fluorinated brominated alcohol utilized as a specialized building block in the synthesis of complex molecules within the pharmaceutical and chemical industries.[1] Its unique structure, featuring a tetrafluorinated carbon backbone adjacent to a bromine atom, makes it a valuable intermediate for introducing fluorinated moieties into target compounds. However, as a niche reagent, comprehensive, publicly available safety data sheets (SDS) are not readily found. This guide, therefore, adopts a first-principles approach to safety, establishing a robust handling protocol by extrapolating data from structurally analogous compounds and adhering to established best practices for laboratory chemical safety. The causality behind each recommendation is explained to empower the researcher with a deep, actionable understanding of risk mitigation.

Section 1: Chemical & Physical Properties

Understanding the fundamental properties of a chemical is the first step in a thorough risk assessment. While exhaustive experimental data is limited, the known properties are summarized below.

| Property | Value | Source |

| CAS Number | 222725-20-4 | [2][3] |

| Molecular Formula | C₅H₇BrF₄O | [1] |

| Appearance | Colorless Liquid | [1] |

| Purity | ≥98% (Typical) | [3] |

| Molecular Weight | 254.99 g/mol | Inferred from Formula |

Section 2: Hazard Assessment Based on Analogous Compounds

In the absence of a specific SDS for 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol, we must infer its potential hazards from related chemical structures. Compounds containing alkyl bromides and fluorinated chains often present specific risks that must be managed proactively.

-

Skin and Eye Irritation: The presence of the alkyl bromide functional group is a primary concern. Structurally similar compounds like 1-Bromo-5-fluoropentane and 5-Bromo-1-pentene are classified as causing skin irritation and serious eye irritation.[4][5][6] Therefore, it is prudent to assume that 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol will, at minimum, be a skin and eye irritant. Direct contact could lead to redness, inflammation, or chemical burns.

-

Respiratory Tract Irritation: Vapors or aerosols of halogenated organic compounds can irritate the respiratory system.[4][6] While the vapor pressure of this specific alcohol is not documented in the provided sources, it is essential to handle it in a manner that prevents inhalation.

-

Flammability: Some shorter-chain alkyl bromides are flammable liquids.[5][7] For instance, 5-Bromo-1-pentene has a flash point of 30°C / 86°F.[7] Although the high degree of fluorination in the target molecule may reduce its flammability, the potential for ignition cannot be dismissed. All sources of ignition should be excluded from the handling area as a precautionary measure.

-

Toxicological Properties: The toxicological properties have not been fully investigated.[7] Ingestion may cause irritation to mucous membranes.[7] As with any research chemical with incomplete data, it should be treated as potentially harmful if swallowed or inhaled.

Section 3: Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls and personal protective equipment is critical for minimizing exposure. The selection of each component is a direct response to the hazards identified in Section 2.

Engineering Controls:

-

Chemical Fume Hood: All handling of 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood. This is the primary defense against respiratory exposure to vapors or accidental aerosols.[5][8]

-

Safety Shower and Eyewash Station: Immediate access to a safety shower and eyewash station is mandatory in any laboratory where this chemical is handled.[4][5] Their proximity is crucial for effective first aid in the event of accidental contact.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[5] Standard safety glasses do not offer sufficient protection from splashes.

-

Hand Protection: Chemically resistant gloves are mandatory. Based on data for similar halogenated compounds, neoprene or nitrile rubber gloves are recommended.[5] Always inspect gloves for tears or pinholes before use and wash hands thoroughly after removal.

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes must be worn to protect the skin.[8] This prevents incidental contact from small drips or splashes.

Section 4: Safe Handling & Storage Protocols

Adherence to a standardized protocol is essential for ensuring reproducible safety across all experiments.

Step-by-Step Handling Protocol:

-

Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary equipment or ignition sources.[5]

-

PPE Donning: Put on all required PPE as described in Section 3.

-

Chemical Transfer: When transferring the liquid, use grounded and bonded containers and receiving equipment to prevent static discharge, which could be an ignition source.[7] Use non-sparking tools for any manipulations.[5]

-

Post-Handling: Tightly close the container immediately after use.[4]

-

Decontamination: Wipe down the work surface with an appropriate solvent. Wash any reusable equipment thoroughly.

-

Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and before leaving the laboratory.[4][7]

Storage Conditions:

-

Store the container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4][5]

-

Keep the container tightly closed to prevent the release of vapors.[4]

-

Incompatible Materials: Store separately from strong oxidizing agents and strong bases, as these can react with alkyl halides.[7]

Section 5: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[4]

-

Skin Contact: Take off immediately all contaminated clothing.[7] Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[4] If skin irritation occurs, get medical advice/attention.[6]

-

Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[6] If the person feels unwell or if breathing is difficult, call a POISON CENTER or doctor.[4][7]

-

Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[7] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.

-

Spill Response: Evacuate personnel to a safe area.[8] Remove all sources of ignition.[8] Wearing full PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[9] Collect the absorbed material into a suitable, closed container for disposal.[4] Do not let the chemical enter drains.[8]

Section 6: Disposal Considerations

As a halogenated organic compound, 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol and any materials contaminated with it must be disposed of as hazardous waste.

-

Do not empty into drains or release into the environment.[7][8]

-

Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[4][7] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[7]

Section 7: Risk Management Workflow

The decision-making process for safely handling a chemical with limited public data can be visualized as a self-validating workflow. This ensures that all necessary safety pillars are addressed before work begins.

Caption: Risk assessment workflow for handling chemicals with incomplete data.

References

-

Chemos GmbH & Co. KG Safety Data Sheet for 5-bromo-5-nitro-1,3-dioxane. (Date not specified). Provides general guidance on handling organic compounds, including ventilation and disposal. Available at: [Link]

-

Carl ROTH Safety Data Sheet for 5',5-Dibromo-cresolsulphonephthaleine. (Date not specified). Details hazard classifications for skin and eye irritation for a brominated compound. Available at: [Link]

-

PubChem Entry for 5-Bromo-4,4-dimethylpent-1-ene. (Date not specified). Lists GHS hazard statements for a similar brominated alkene. Available at: [Link]

-

F2 Chemicals Product Safety Information Sheet for Perfluoropentane. (2025). Provides information on the stability and handling of a fully fluorinated alkane. Available at: [Link]

-

Gelest, Inc. Safety Data Sheet for 5-BROMO-1-PENTENE, 95%. (2016). Offers comprehensive guidance on handling, storage, PPE, and emergency procedures for a flammable alkyl bromide. Available at: [Link]

-

PubChem Entry for 1-Pentanol, 5-bromo-. (2025). Provides computed physical and chemical properties for a related compound. Available at: [Link]

Sources

Technical Monograph: 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol

This technical guide provides an in-depth analysis of 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol , a specialized fluorinated building block used in medicinal chemistry and materials science.

CAS Registry Number: 222725-20-4 Formula: C₅H₇BrF₄O Molecular Weight: 239.01 g/mol

Part 1: Executive Summary

5-Bromo-4,4,5,5-tetrafluoropentan-1-ol is a bifunctional fluorinated intermediate characterized by a terminal primary hydroxyl group and a bromodifluoromethyl moiety separated by a polymethylene spacer. It serves as a critical "linker" scaffold in drug discovery, particularly for introducing metabolically stable fluorinated motifs into small molecules. Its structural similarity to the side chains of anti-estrogens (e.g., Fulvestrant analogs) makes it a valuable tool for Structure-Activity Relationship (SAR) studies, allowing researchers to modulate lipophilicity (logP) and bioavailability while providing a reactive handle (Br) for further functionalization.

Part 2: Chemical Identity & Physical Properties

The molecule features a "Janus-faced" reactivity: the hydrophilic alcohol end allows for standard coupling (esterification, etherification), while the lipophilic fluorinated end provides a radical precursor or a site for specific organometallic transformations.

Table 1: Physicochemical Specifications

| Property | Value | Note |

| Appearance | Colorless to pale yellow liquid | May darken upon light exposure |

| Boiling Point | ~213°C (Predicted) | High BP due to H-bonding |

| Density | 1.797 ± 0.06 g/cm³ | High density due to halogenation |

| Solubility | Soluble in MeOH, DCM, DMF, DMSO | Immiscible in water |

| pKa | ~14.8 (Hydroxyl) | Typical for primary alcohols |

| Refractive Index | ~1.42 | Estimated |

Part 3: Safety, Handling, & MSDS Information (GHS)

Hazard Classification: Based on standard protocols for halogenated alcohols, this substance is classified as an Irritant .

GHS Label Elements[1]

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Safe Handling Workflow

The following diagram outlines the decision logic for safe handling and spill response.

Figure 1: Decision matrix for PPE selection and emergency response protocols.

Part 4: Synthetic Utility & Reactivity

This molecule is unique because the fluorine atoms adjacent to the bromine (position 5) and the carbon chain (position 4) fundamentally alter the reactivity of the alkyl bromide.

Reactivity Map

The -CF₂Br group is not a typical alkylating agent (SN2 is strongly disfavored due to electronic repulsion and bond strengthening by fluorine). Instead, it is a prime candidate for Radical Chemistry or Metal-Halogen Exchange .

Figure 2: Divergent synthetic pathways accessible via the hydroxyl and bromodifluoro termini.

Applications in Drug Design[9]

-

Bioisosteres: The tetrafluoropentyl chain mimics lipophilic alkyl chains but with enhanced metabolic stability against cytochrome P450 oxidation.

-

Fulvestrant Analogs: While Fulvestrant uses a pentafluoropentyl chain, the bromo-tetrafluoro variant allows researchers to attach the fluorinated tail to a scaffold first, and then functionalize the bromine tip (e.g., converting it to a sulfoxide or coupling it to a degradation tag for PROTAC development).

-

Proton-Sponge Mimics: The electron-withdrawing nature of the fluorines lowers the pKa of the distal alcohol, potentially influencing hydrogen bond donor capability in the active site.

Part 5: Experimental Protocols

Protocol A: Synthesis via Reduction of Acid

Context: The most reliable route to this alcohol is the reduction of 5-Bromo-4,4,5,5-tetrafluoropentanoic acid (CAS 234443-22-2).

Reagents:

-

Precursor: 5-Bromo-4,4,5,5-tetrafluoropentanoic acid (1.0 eq)

-

Reducing Agent: Borane-Dimethyl Sulfide Complex (BH₃·DMS) (1.2 eq) or LiAlH₄ (1.1 eq)

-

Solvent: Anhydrous THF

Procedure:

-

Setup: Flame-dry a 2-neck round bottom flask and purge with Argon.

-

Dissolution: Dissolve the fluorinated acid in anhydrous THF (0.5 M concentration). Cool to 0°C in an ice bath.

-

Addition: Dropwise add BH₃·DMS (2.0 M in THF) over 30 minutes. Caution: Gas evolution (H₂).

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (stain with KMnO₄; the alcohol will not be UV active unless derivatized, but the acid spot will disappear).

-

Quench: Cool to 0°C. Slowly add Methanol to quench excess borane.

-

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄.[1]

-

Purification: Flash column chromatography (Hexanes:EtOAc gradient) is usually required to remove boron residues.

Protocol B: Mitsunobu Coupling (Linker Attachment)

Context: Attaching the alcohol to a phenol (e.g., an Estradiol derivative).

Procedure:

-

Dissolve the phenol (1.0 eq), 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol (1.2 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in dry THF.

-

Cool to 0°C.

-

Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.

-

Stir at RT for 16 hours.

-

The product is the ether-linked fluorinated tail, retaining the terminal bromine for future modification.

Part 6: References

-

PubChem. Compound Summary: Fluorinated Pentanol Derivatives. (General Reference for Class Properties). [Link]

Sources

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to Fluorinated Building Blocks for Drug Discovery Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, with over half of all new small-molecule drugs containing at least one fluorine atom.[1] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of fluorinated building blocks. We move beyond a simple catalog of compounds to dissect the fundamental principles that make fluorine a transformative element in drug design. This document details the classification of common fluorinated motifs, elucidates the causal logic behind key synthetic strategies, provides field-proven experimental protocols, and examines the strategic application of these building blocks to modulate physicochemical and pharmacokinetic properties. Our focus is on delivering actionable insights and robust methodologies to empower chemists to leverage the unique power of fluorine with precision and confidence.

The Fluorine Advantage: Why This Element Revolutionized Medicinal Chemistry

Fluorine is the most electronegative element, yet it is only slightly larger than a hydrogen atom. This unique combination of properties is the primary driver of its profound impact on drug design. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with an average bond energy of approximately 480 kJ/mol.[2] This inherent strength is the foundation of the "metabolic shielding" effect.

Key Physicochemical Impacts of Fluorination:

-

Metabolic Stability: Replacing a metabolically labile C-H bond with a robust C-F bond can effectively block enzymatic oxidation by cytochrome P450 enzymes, prolonging a drug's half-life.[1][3]

-

Lipophilicity Modulation: The introduction of fluorine is a powerful tool for fine-tuning a molecule's lipophilicity (LogP), which is critical for controlling solubility, membrane permeability, and plasma protein binding.[1][4][] While a single fluorine atom can subtly increase lipophilicity, highly fluorinated groups like trifluoromethyl (-CF₃) have a much more pronounced effect.

-

pKa Perturbation: Due to its powerful electron-withdrawing inductive effect, fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[][6] This is a crucial tactic for optimizing a drug's ionization state at physiological pH, thereby improving absorption or target engagement.

-

Conformational Control & Binding Affinity: Fluorine substitution can alter molecular conformation through electrostatic and stereoelectronic interactions.[][6] Furthermore, the C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., amide carbonyls), enhancing binding affinity and selectivity.[3][7]

The use of pre-synthesized fluorinated building blocks —stable, versatile intermediates containing one or more fluorine atoms—is the dominant strategy in drug discovery.[1][8][9] This approach allows for the systematic and precise introduction of fluorine at specific positions within a molecular scaffold, enabling a more rapid exploration of structure-activity relationships (SAR).[1]

Classification of Core Fluorinated Building Blocks

The vast landscape of fluorinated building blocks can be organized by the nature of the fluorinated motif they carry. Understanding these classes is key to selecting the right tool for a specific design challenge.

Caption: Major classes of fluorinated building blocks used in drug discovery.

-

Single Fluorine Motifs: These include fluoroaromatics and monofluorinated aliphatic rings and chains. They are used for subtle electronic modulation and to block specific sites of metabolism without drastic changes in lipophilicity.[1]

-

Difluoromethyl Motifs (-CHF₂): The -CHF₂ group is of particular interest as it can act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, while enhancing metabolic stability.[10][11][12]

-

Trifluoromethyl Motifs (-CF₃): The -CF₃ group is a powerful modulator of lipophilicity and electronic properties.[13] It is strongly electron-withdrawing and significantly increases lipophilicity, often improving cell permeability and metabolic resistance.

-

Other Fluoroalkyl Motifs: Groups like trifluoromethoxy (-OCF₃) and trifluoromethylthio (-SCF₃) are increasingly used. The -OCF₃ group, for instance, is highly lipophilic and metabolically stable but acts as a weak hydrogen bond acceptor.[8][14]

-

Fluorinated Heterocycles: Heterocyclic frameworks are ubiquitous in pharmaceuticals. Introducing fluorine into these rings can enhance binding, improve metabolic stability, and fine-tune basicity.[15][16][17] This class represents a significant and growing area of building block synthesis.[18][19]

Synthetic Strategies: A Guide to Reagents and Methodologies

The synthesis of fluorinated building blocks requires a specialized toolkit. The choice of method depends on the desired motif, the substrate's functional group tolerance, and critical safety considerations. While late-stage fluorination is a growing field, the building block approach often relies on foundational reactions to create key synthons.[8][9]

Overview of Common Fluorinating Reagents

A judicious selection of the fluorinating reagent is paramount, balancing reactivity with safety and practicality.[20] Many modern fluorinating reagents are solids, which are significantly easier and safer to handle than gaseous (F₂) or highly corrosive liquid reagents (HF-pyridine).[20][21]

| Reagent Name | Type | Physical Form | Primary Application | Key Hazards |

| Selectfluor® | Electrophilic (F⁺ source) | Crystalline Solid | α-Fluorination of carbonyls, fluorination of aromatics/enolates. | Oxidizing agent.[20] |

| NFSI | Electrophilic (F⁺ source) | Crystalline Solid | Fluorination of carbanions, stereoselective fluorinations. | Irritant.[20] |

| Deoxo-Fluor™ | Nucleophilic (F⁻ source) | Liquid | Deoxofluorination (Alcohols → Fluorides, Carbonyls → gem-Difluorides). | Thermally unstable, corrosive, reacts with water.[20] |

| DAST | Nucleophilic (F⁻ source) | Liquid | Deoxofluorination. | Highly toxic, corrosive, reacts violently with water, thermally unstable.[20][21] |

| TMSCF₃ | Nucleophilic (CF₃⁻ source) | Volatile Liquid | Trifluoromethylation of carbonyls, imines, and in cross-coupling. | Requires an initiator (e.g., fluoride source). |

Foundational Synthetic Protocols

The following protocols are representative of core transformations used to generate fluorinated building blocks. They are presented as self-validating systems, with clear causality for each step.

Protocol 1: Electrophilic α-Fluorination of a β-Ketoester

Causality: This protocol demonstrates the generation of a key monofluorinated building block. The enolate of the β-ketoester acts as a soft nucleophile, which is selectively attacked by an electrophilic "F⁺" source like Selectfluor®. This is a standard and relatively safe method for introducing fluorine adjacent to a carbonyl group.

Workflow Diagram:

Caption: Workflow for electrophilic fluorination using Selectfluor®.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the β-ketoester (1.0 eq) in anhydrous acetonitrile (e.g., 0.2 M concentration).

-

Reagent Addition: Add Selectfluor® (1.1 eq) to the solution in one portion at room temperature.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-12 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, remove the solvent under reduced pressure. The resulting residue can be partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel to afford the desired α-fluorinated β-ketoester.[20]

Safety Precautions: Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Selectfluor® is an oxidizing agent; avoid contact with combustible materials.[20]

Protocol 2: Deoxofluorination of a Secondary Alcohol

Causality: This protocol converts a hydroxyl group, which is often a metabolic hotspot, into a stable C-F bond. Deoxo-Fluor™ is chosen over the more hazardous DAST for its improved thermal stability. The reaction proceeds via an intermediate fluorosulfite ester, followed by an Sₙ2 displacement by fluoride, leading to inversion of stereochemistry at the reaction center.

Step-by-Step Methodology:

-

Preparation: In a flame-dried flask made of a compatible polymer (e.g., PFA) or inert metal, under an inert atmosphere (N₂ or Ar), dissolve the secondary alcohol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This is critical to control the exothermic reaction and prevent reagent decomposition.

-

Reagent Addition: Add Deoxo-Fluor™ (1.2-1.5 eq) dropwise via a syringe to the cooled solution.

-

Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction by TLC (co-spotting with starting material) or GC-MS.

-

Quenching: Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution (HF) will occur.

-

Workup: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Safety Precautions: This procedure must be performed by highly trained personnel in a well-ventilated fume hood. Deoxo-Fluor™ is corrosive and reacts with water to release HF.[20] Wear appropriate PPE, including a face shield, and use materials compatible with the reagent (avoid glass for the reaction vessel if possible, especially under pressure).[20]

Protocol 3: Copper-Catalyzed Trifluoromethylation of an Aryl Boronic Acid

Causality: This protocol exemplifies a modern cross-coupling method to form an Ar-CF₃ bond, a motif prevalent in pharmaceuticals. Aryl boronic acids are readily available building blocks. This method uses a copper catalyst and a simple trifluoromethyl source, proceeding under mild conditions suitable for complex molecule synthesis.[22]

Step-by-Step Methodology:

-

Preparation: To an oven-dried vial, add the aryl boronic acid (1.0 eq), a copper(I) salt (e.g., CuI, 10 mol%), and a suitable ligand (e.g., 1,10-phenanthroline, 20 mol%).

-

Reagent Addition: Add the trifluoromethylating reagent (e.g., TMSCF₃, 2.0 eq) followed by a fluoride source (e.g., CsF or TBAF, 2.0 eq) and the reaction solvent (e.g., DMF or NMP).

-

Reaction: Seal the vial and heat the reaction mixture to the specified temperature (e.g., 60-80 °C) with vigorous stirring for 12-24 hours.

-

Monitoring: Monitor the formation of the product by GC-MS or LC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over sodium sulfate, concentrate, and purify by silica gel chromatography to yield the trifluoromethylated arene.

Safety Precautions: Perform the reaction in a well-ventilated fume hood. Organofluorine reagents and solvents like DMF can be toxic. Wear standard PPE.

Strategic Deployment in Drug Design: Case Studies and Principles

The ultimate goal of using fluorinated building blocks is to solve specific problems in drug development. The choice of which block to use and where to place it is a high-level design decision.

-

Improving Metabolic Stability: In the development of kinase inhibitors, a common strategy is to replace a methyl group on an aromatic ring, a prime site for CYP450 oxidation, with a -CF₃ group. This not only blocks metabolism but can also enhance binding potency.

-

Enhancing Potency via pKa Modulation: The anti-diabetic drug Sitagliptin contains a trifluoromethyl group on its triazolopiperazine core. This group's powerful inductive effect lowers the basicity of the nearby amine, ensuring it is protonated at physiological pH, which is crucial for its interaction with the DPP-4 enzyme target.

-

Tuning Lipophilicity for CNS Penetration: For drugs targeting the central nervous system (CNS), a delicate balance of lipophilicity is required to cross the blood-brain barrier. Strategic placement of single fluorine atoms or a -CHF₂ group can increase lipophilicity just enough without making the compound too "greasy," which could lead to off-target effects or poor solubility.

Future Perspectives: The Next Generation of Fluorination Chemistry

The field of organofluorine chemistry is continuously evolving. While the building block approach remains a mainstay, several emerging trends promise to expand the synthetic toolbox further:

-

Late-Stage C-H Fluorination: New methods using transition metal or photoredox catalysis are enabling the direct conversion of C-H bonds to C-F bonds in complex molecules, reducing the need for de novo synthesis.[8][9]

-

Novel Fluoroalkyl Groups: Research is moving beyond the classic -CF₃ group to explore the unique properties of motifs like -SF₅, -OCF₂H, and fluorinated cyclopropyl groups.[9][23]

-

C-F Bond Activation: Once considered inert, the C-F bond can now be selectively activated and functionalized, allowing for the diversification of polyfluorinated compounds into new building blocks.[24][25][26][27][28]

By understanding the fundamental principles of fluorine chemistry and mastering the robust synthetic methods available, drug discovery professionals can continue to unlock the remarkable potential of fluorinated building blocks to create safer, more effective medicines.

References

-

Selective difluoromethylation and monofluoromethylation reactions. Royal Society of Chemistry. [Link]

-

Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]

-

Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications (RSC Publishing). [Link]

-

The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

-

Fluorine in medicinal chemistry. PubMed. [Link]

-

Fluorination Reagent Guides. ACS GCI Pharmaceutical Roundtable. [Link]

-

A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. American Chemical Society. [Link]

-

Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

-

Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

-

Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Wiley. [Link]

-

Selective difluoromethylation and monofluoromethylation reactions. Semantic Scholar. [Link]

-

What are the safety precautions when using fluorinating reagents?. Wintime Tech. [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. PMC - NIH. [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]

-

Organofluorine chemistry. Wikipedia. [Link]

-

Organofluorine compounds – Knowledge and References. Taylor & Francis. [Link]

-

General Aspects of Organofluorine Compounds. ResearchGate. [Link]

-

Trifluoromethylation. Wikipedia. [Link]

-

Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. RSC Publishing. [Link]

-

Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. MDPI. [Link]

-

Recent advances in green fluorine chemistry. Dove Medical Press. [Link]

-

Synthesis of trifluoromethyl arenes. Organic Chemistry Portal. [Link]

-

Versatile Fluorine-Containing Building Blocks: -CF3-1,3-enynes. Semantic Scholar. [Link]

-

Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Fluorinated Heterocycles. ResearchGate. [Link]

-

Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

-

Synthesis of trifluoromethyl alkanes. Organic Chemistry Portal. [Link]

-

Transition-Metal-Mediated and -Catalyzed C-F Bond Activation by Fluorine Elimination. PubMed. [Link]

-

Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry. [Link]

-

Fluorinated Cycloalkyl Building Blocks for Drug Discovery. PubMed. [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online. [Link]

-

Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

-

Remote Radical Trifluoromethylation: A Unified Approach to the Selective Synthesis of γ-Trifluoromethyl α,β-Unsaturated Carbonyl Compounds. Organic Letters - ACS Publications. [Link]

-

Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. MDPI. [Link]

-

C-F bond activation under transition-metal-free conditions. ResearchGate. [Link]

-

Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Protheragen. [Link]

-

Activation of carbon-fluorine bonds via cooperation of a photocatalyst and tin. ScienceDaily. [Link]

-

Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Synthetic Communications - Taylor & Francis. [Link]

-

Recent Developments on Synthesis of Organofluorine Compounds Using Green Tools. Ingenta Connect. [Link]

-

Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link]

-

Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Figshare. [Link]

-

Contemporary synthetic strategies in organofluorine chemistry. Nature. [Link]

-

China's flourishing synthetic organofluorine chemistry: innovations in the new millennium. Oxford Academic. [Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. sioc.cas.cn [sioc.cas.cn]

- 11. Selective difluoromethylation and monofluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 15. wiley.com [wiley.com]

- 16. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Fluorination - Wordpress [reagents.acsgcipr.org]

- 22. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]

- 23. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03548D [pubs.rsc.org]

- 25. Transition-Metal-Mediated and -Catalyzed C-F Bond Activation by Fluorine Elimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. sciencedaily.com [sciencedaily.com]

- 28. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Synthesis of Fluorinated Aryl Ethers Utilizing 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Ethers

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorinated motifs can significantly enhance a compound's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1] Among these motifs, fluorinated ethers are particularly valuable due to their unique combination of properties, including increased thermal and chemical stability.[2][3] This application note provides a detailed guide to the synthesis of fluorinated aryl ethers using the versatile building block, 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol. This protocol leverages the classic Williamson ether synthesis, a robust and reliable method for the formation of ether linkages.[4][5]

Chemical Principles and Mechanism

The synthesis of aryl ethers from 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol and a phenolic substrate proceeds via the Williamson ether synthesis. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[5]

The mechanism involves two key steps:

-

Deprotonation: A base is used to deprotonate the acidic hydroxyl group of the phenol, generating a more nucleophilic phenoxide anion. The choice of base is critical; moderately strong inorganic bases like potassium carbonate are often sufficient for phenols, which are significantly more acidic than aliphatic alcohols.[6]

-

Nucleophilic Attack: The resulting phenoxide anion acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine in 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol. This backside attack displaces the bromide leaving group, forming the desired C-O ether bond.

The use of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, is advantageous as it can dissolve the ionic phenoxide intermediate and solvate the cation, leaving the nucleophilic anion more reactive.[7]

Sources

- 1. Synthesis and Analysis of (γ,γ',γ''-Trifluoro)neopentyl (TFNP) Aryl Ethers as a Polar Fluoroaliphatic Motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. staff.najah.edu [staff.najah.edu]

- 4. francis-press.com [francis-press.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

Application Note: O-Alkylation of Phenols using 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol for the Synthesis of Novel Fluoroalkoxy Arenes

Abstract

The incorporation of fluorinated moieties into organic molecules is a cornerstone strategy in modern drug discovery and materials science, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and unique lipophilicity.[1][2] This application note provides a comprehensive guide to the O-alkylation of phenols using 5-bromo-4,4,5,5-tetrafluoropentan-1-ol, a versatile building block for introducing a hydroxy-terminated tetrafluoropentyl ether group. We present a detailed protocol based on the robust Williamson ether synthesis, discuss the critical mechanistic considerations that ensure high selectivity for O-alkylation over competing C-alkylation, and provide a framework for reaction optimization and product characterization.[3][4] This guide is intended for researchers in medicinal chemistry, organic synthesis, and materials development seeking to synthesize novel fluoroalkoxy arenes.

Introduction and Scientific Context

Phenolic compounds are prevalent scaffolds in pharmaceuticals and natural products, valued for their diverse biological activities.[5][6][7] The chemical modification of the phenolic hydroxyl group is a common strategy to modulate the parent molecule's pharmacological profile. The synthesis of aryl ethers, particularly those bearing fluorinated alkyl chains, has garnered significant attention. The unique electronic properties of fluorine can profoundly influence a molecule's conformation, pKa, and metabolic fate.[8]

The target reaction is the etherification of a phenol with 5-bromo-4,4,5,5-tetrafluoropentan-1-ol. This reaction proceeds via the Williamson ether synthesis, a reliable and long-established method for forming ethers from an alkoxide and an alkyl halide.[9] The core of this transformation involves the deprotonation of the weakly acidic phenol to form a highly nucleophilic phenolate anion, which subsequently displaces a halide from an electrophilic carbon center in a bimolecular nucleophilic substitution (SN2) reaction.[4]

A key challenge in the alkylation of phenols is controlling the regioselectivity. The phenolate anion is an ambident nucleophile, with electron density on both the oxygen atom and the ortho and para positions of the aromatic ring.[10] Consequently, both O-alkylation (ether formation) and C-alkylation (formation of a new C-C bond at the ring) are possible outcomes.[10][11] This guide details the experimental conditions necessary to strongly favor the desired O-alkylation pathway.

Reaction Mechanism and Selectivity Control

The overall transformation is a two-step process initiated by a base-mediated deprotonation followed by the SN2 displacement.

Caption: General mechanism for the alkylation of phenols.

Causality Behind Experimental Choices:

-

Base Selection: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is ideal.[12][13] These bases are strong enough to deprotonate the phenol (pKa ~10) but not the aliphatic alcohol of the alkylating agent (pKa ~16-18), ensuring the correct nucleophile is formed. Stronger bases like sodium hydride (NaH) are also effective but require strictly anhydrous conditions to prevent quenching.[4]

-

Solvent System: The choice of solvent is the most critical factor for controlling regioselectivity.[10]

-

To Favor O-Alkylation (Desired): Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are used. These solvents solvate the counter-ion (e.g., K⁺) but leave the phenolate oxygen anion relatively "bare" and highly nucleophilic. This enhances its reactivity towards the alkyl halide, promoting the SN2 reaction.[10]

-

To Avoid C-Alkylation: Protic solvents like water or alcohols must be avoided. They can form strong hydrogen bonds with the phenolate oxygen, effectively "shielding" it. This steric and electronic hindrance suppresses O-alkylation and can increase the proportion of the undesired C-alkylated product, where the attack occurs from the less-hindered aromatic ring.[10]

-

-

Alkylating Agent: 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol features a primary bromide. Primary alkyl halides are excellent substrates for SN2 reactions, as they are sterically unhindered, minimizing the risk of competing elimination side reactions.[4] The reactivity of alkyl halides in SN2 reactions generally follows the trend I > Br > Cl > F.[3] Bromides offer a good balance of high reactivity and stability for practical laboratory use.

Detailed Experimental Protocol

This protocol describes a general procedure for the alkylation of a generic phenol. Adjustments to stoichiometry, temperature, and reaction time may be necessary for specific substrates.

3.1 Materials and Reagents

| Reagent | CAS Number | Supplier Example | Notes |

| Substituted Phenol | Varies | Sigma-Aldrich, TCI | Dry prior to use if necessary. |

| 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol | 222725-20-4 | Santa Cruz Biotechnology[14] | Store under inert gas. |

| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | Acros Organics | Finely powdered, dried in oven before use. |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | Sigma-Aldrich | Use a freshly opened bottle or dry solvent. |

| Ethyl Acetate (EtOAc) | 141-78-6 | Fisher Scientific | Reagent grade for extraction. |

| Saturated Sodium Bicarbonate Solution (aq.) | N/A | Lab-prepared | For washing. |

| Brine (Saturated NaCl solution, aq.) | N/A | Lab-prepared | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | VWR | For drying organic layers. |

| Silica Gel | 63231-67-4 | Sorbent Technologies | 230-400 mesh for column chromatography. |

3.2 Equipment

-

Round-bottom flask (appropriate size)

-

Reflux condenser and heating mantle

-

Magnetic stirrer and stir bars

-

Inert gas line (Nitrogen or Argon) with bubbler

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Thin Layer Chromatography (TLC) plates and chamber

3.3 Step-by-Step Procedure

Caption: Step-by-step experimental workflow.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 equiv.) and anhydrous potassium carbonate (1.5 equiv.). Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

-

Reagent Addition: Add anhydrous DMF (to make a ~0.2 M solution with respect to the phenol) via syringe. Stir the resulting suspension at room temperature for 15 minutes to facilitate initial salt formation. Add 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol (1.2 equiv.) dropwise via syringe.

-

Reaction Progression: Heat the reaction mixture to 60-80 °C using a heating mantle. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:EtOAc eluent) until the starting phenol spot is consumed (typically 4-12 hours).

-

Work-up: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a beaker containing deionized water (approx. 10x the volume of DMF).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x the volume of the aqueous layer). Combine the organic extracts.

-

Washing: Wash the combined organic layer sequentially with deionized water (2x), saturated aqueous sodium bicarbonate (1x), and finally with brine (1x). This removes residual DMF and unreacted phenol.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the product.

Product Characterization: A Self-Validating System

Thorough characterization is essential to confirm the structure of the desired O-alkylated product and rule out isomeric side products. ¹⁹F NMR is an exceptionally powerful tool for this purpose.[15][16]

Expected Spectroscopic Data for 1-(4,4,5,5-tetrafluoro-5-hydroxypentyloxy)benzene:

-

¹H NMR (400 MHz, CDCl₃): The disappearance of the broad phenolic -OH singlet is a key indicator of reaction success. Expect new multiplets corresponding to the alkyl chain protons. The triplet at ~4.1 ppm is characteristic of the Ar-O-CH₂ - group.

-

¹³C NMR (101 MHz, CDCl₃): Look for the appearance of new aliphatic carbon signals and a downfield shift of the aromatic carbon attached to the ether oxygen (C-O).

-

¹⁹F NMR (376 MHz, CDCl₃): This spectrum provides unambiguous confirmation of the fluoroalkyl chain's integrity. Expect two complex multiplets: one around -118 ppm corresponding to the -CF₂ -CH₂ group and another around -138 ppm for the Br-CF₂ - group.[2][15] The large chemical shift dispersion in ¹⁹F NMR makes it highly sensitive to the local electronic environment.[16][17]

-

High-Resolution Mass Spectrometry (HRMS-ESI): Calculate the expected exact mass of the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺ and compare it to the experimental value to confirm the elemental composition.

Optimization and Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Inactive base (absorbed moisture).2. Insufficient temperature.3. Deactivated alkylating agent. | 1. Use freshly dried, finely powdered K₂CO₃.2. Increase reaction temperature in 10 °C increments.3. Verify the purity of the bromo-alcohol by NMR before use. |

| Recovery of Starting Phenol | 1. Reaction not run to completion.2. Base is not strong enough for a highly electron-deficient phenol. | 1. Increase reaction time.2. For phenols with strong electron-withdrawing groups (e.g., -NO₂), consider a stronger base like Cs₂CO₃ or NaH. |

| Formation of C-Alkylated Byproduct | 1. Presence of protic solvent/water.2. High reaction temperature promoting rearrangement. | 1. Ensure all glassware is flame-dried and use high-quality anhydrous solvent.2. Attempt the reaction at a lower temperature for a longer duration. |

| Complex Mixture of Products | 1. Potential self-reaction of the bromo-alcohol.2. Degradation of starting material or product at high temp. | 1. Ensure slow, dropwise addition of the alkylating agent to the phenolate mixture to maintain its low concentration.2. Reduce reaction temperature and monitor carefully. If the phenol is particularly sensitive, consider using a milder base. |

Conclusion

The protocol described herein provides a reliable and selective method for the O-alkylation of phenols with 5-bromo-4,4,5,5-tetrafluoropentan-1-ol. By carefully selecting a polar aprotic solvent and an appropriate base, the reaction can be directed to overwhelmingly favor the formation of the desired aryl tetrafluoropentyl ether. This Williamson ether synthesis approach is broadly applicable to a wide range of substituted phenols, opening the door for the synthesis of novel fluorinated molecules with potential applications in medicinal chemistry and materials science. The robust characterization methods outlined, particularly the use of ¹⁹F NMR, ensure the unambiguous verification of the product structure.

References

- Lecourt, T., & Praly, J. P. (1994). Process for O-alkylation of phenolic compounds. Google Patents.

-

Kumar, P., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Semantic Scholar. Retrieved from [Link]

-

NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

- Mitsui Toatsu Chemicals, Inc. (1975). PROCESS FOR THE O-ALKYLATION OF PHENOLS. Google Patents.

-

PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]

-

Vershilova, S.V., et al. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and the Addition of Alcohols to Alkenes and Alkynes. Fluorine Notes, 136, 1-2. Retrieved from [Link]

-

Hubei Sanli Fengxiang Technology Co., Ltd. (2024). What Is the Mechanism of Phenol Alkylation? Retrieved from [Link]

-

James Ashenhurst. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Wang, H., et al. (2019). Alkylation of Phenol: A Mechanistic View. ResearchGate. Retrieved from [Link]

-

Reddit. (2016). O-alkylation of phenol in the presence of a nucleophilic tertiary amine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

-

Sheppard, W. A. (1964). α-Fluorinated Ethers. I. Aryl Fluoroalkyl Ethers. The Journal of Organic Chemistry, 29(1), 1-11. Retrieved from [Link]

-

Supporting Information. (n.d.). Dehydrative Alkylation of Phenols with Alcohols via Formation of Triflate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

ScienceDaily. (2025). Novel method to synthesize valuable fluorinated drug compounds. Retrieved from [Link]

-

GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic Hydroarylation of Alkenes with Phenols using B(C6F5)3. Retrieved from [Link]

- Google Patents. (n.d.). Novel synthesis method of 5-bromo-1-pentene.

-

MDPI. (2021). Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectra of a mixture of fluorinated compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis: General Procedure-1. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Fluorous Ethers. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

-

NSF Public Access Repository. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Retrieved from [Link]

-

ACS Publications. (2019). Advanced Filtration Membranes for the Removal of Perfluoroalkyl Species from Water. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Retrieved from [Link]

-

Fluorine Notes. (2021). FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND ALKYNES. Retrieved from [Link]

- Google Patents. (n.d.). Fluorinated alkoxyvinyl ethers and methods for preparing fluorinated alkoxyvinyl ethers.

-

ACS Publications. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Relevance of phenols in medicinal chemistry, their synthesis and our.... Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

European Patent Office. (n.d.). Process for the preparation of fluorine containing vinyl ethers. Retrieved from [Link]

Sources

- 1. sciencedaily.com [sciencedaily.com]

- 2. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 3. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. par.nsf.gov [par.nsf.gov]

- 8. en.notes.fluorine1.ru [en.notes.fluorine1.ru]

- 9. Williamson ether synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. pharmaxchange.info [pharmaxchange.info]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. scbt.com [scbt.com]

- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biophysics.org [biophysics.org]

- 17. researchgate.net [researchgate.net]

The Strategic Incorporation of 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: The Fluorine Advantage in Drug Design

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, binding affinity, and pKa.[1][2] Consequently, a significant percentage of newly approved drugs contain at least one fluorine atom, underscoring the strategic importance of fluorinated building blocks in the development of novel therapeutics.[3][4]

5-Bromo-4,4,5,5-tetrafluoropentan-1-ol emerges as a particularly valuable building block, offering a unique combination of functionalities. The primary alcohol provides a handle for derivatization, most commonly through etherification, while the terminal bromo-tetrafluoroethyl group serves as a versatile anchor for introducing this fluorinated moiety into a target molecule via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. The tetrafluoroethyl motif is of particular interest as it can confer enhanced metabolic stability and modulate the electronic properties of the parent molecule, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.[3]

This guide provides an in-depth exploration of the applications of 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol in medicinal chemistry, complete with detailed experimental protocols and insights into the rationale behind its use.

Physicochemical Properties and Handling

While specific experimental data for 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol is not extensively published, its properties can be inferred from closely related structures like 5-Bromo-4,4,5,5-tetrafluoropentanoic acid.[5]

| Property | Estimated Value/Information | Source |

| Molecular Formula | C₅H₇BrF₄O | [6] |

| Molecular Weight | 239.01 g/mol | [6] |

| Appearance | Expected to be a liquid or low-melting solid | N/A |

| Solubility | Likely soluble in common organic solvents (e.g., THF, DMF, CH₂Cl₂) | [5] (by analogy) |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | General laboratory practice |

Safety Precautions: As with all halogenated organic compounds, 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Synthesis of 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol

Application in the Synthesis of Bioactive Molecules

The bifunctional nature of 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol allows for its incorporation into a wide range of molecular scaffolds. The following sections provide detailed, representative protocols for two of the most common and impactful transformations in medicinal chemistry: Williamson ether synthesis and Suzuki cross-coupling.

Protocol 1: O-Alkylation of Phenols via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alkoxide and an alkyl halide.[7][8] In the context of medicinal chemistry, this reaction is frequently employed to introduce alkyl chains to phenolic hydroxyl groups, which can improve a compound's metabolic stability and membrane permeability.

Rationale: The primary alcohol of 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol can be deprotonated to form a nucleophilic alkoxide. However, a more common strategy in medicinal chemistry is to utilize the reactivity of the bromide and couple it with a deprotonated phenol. This approach is often preferred when the phenolic component is the more complex part of the molecule.

Workflow Diagram:

Caption: Workflow for Williamson Ether Synthesis.

Detailed Step-by-Step Protocol:

-

Reagent Preparation:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add the phenolic substrate (1.0 eq).

-

Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).

-

Add a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone, to a concentration of 0.1-0.5 M.

-

-

Reaction Setup:

-

Stir the mixture at room temperature for 10-15 minutes to ensure deprotonation of the phenol.

-

Add 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol (1.1-1.5 eq) to the reaction mixture.

-

If necessary, heat the reaction mixture to 50-80 °C to facilitate the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired fluorinated ether.

-

Expected Results and Characterization:

-

Yield: Typical yields for Williamson ether synthesis with primary alkyl bromides range from 60-90%, depending on the substrate.[9]

-

Characterization: The final product should be characterized by:

-

¹H NMR: Expect to see new signals corresponding to the protons of the 4,4,5,5-tetrafluoropentoxy chain, including a characteristic triplet for the methylene group adjacent to the oxygen.

-

¹³C NMR: The appearance of new signals in the aliphatic region corresponding to the carbons of the fluorinated chain.

-

¹⁹F NMR: The presence of signals characteristic of the -CF₂-CF₂Br moiety.[10][11]

-

Mass Spectrometry: The molecular ion peak corresponding to the mass of the final product.

-

Protocol 2: Suzuki Cross-Coupling for C-C Bond Formation

The Suzuki cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex.[12] This reaction is widely used in drug discovery to construct complex molecular architectures.

Rationale: While the C(sp³)-Br bond in 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol is generally less reactive in Suzuki couplings than C(sp²)-Br bonds, recent advances in ligand and catalyst design have enabled the coupling of unactivated alkyl bromides.[12][13] This allows for the direct connection of the fluorinated pentanol moiety to aromatic or heteroaromatic rings, providing access to a diverse range of novel chemical entities.

Workflow Diagram:

Caption: Workflow for Suzuki Cross-Coupling.

Detailed Step-by-Step Protocol:

-

Reagent Preparation (under inert atmosphere):

-

To a dry Schlenk flask, add the aryl/heteroaryl boronic acid or ester (1.2-1.5 eq), 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol (1.0 eq), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a ligand if necessary (e.g., a bulky phosphine ligand).

-

Add a base, such as potassium phosphate (K₃PO₄, 3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

-

Reaction Setup:

-

Add a degassed solvent, such as toluene or 1,4-dioxane, to the flask via syringe.

-

Heat the reaction mixture to 80-110 °C. The reaction progress should be monitored by TLC or LC-MS.

-

-

Work-up and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to yield the desired C-C coupled product.

-

Expected Results and Characterization:

-

Yield: The yields for Suzuki couplings with alkyl bromides can be more variable than with aryl bromides and are highly dependent on the choice of catalyst, ligand, and substrates. Yields can range from moderate to good.[14]

-

Characterization:

-

¹H NMR: Disappearance of the signals corresponding to the protons adjacent to the bromine atom and the appearance of new signals indicating the formation of the C-C bond.

-

¹³C NMR: Shift in the signal of the carbon previously attached to the bromine.

-

¹⁹F NMR: The chemical shifts of the fluorine atoms may be influenced by the new aromatic or heteroaromatic ring.[10]

-

Mass Spectrometry: The molecular ion peak corresponding to the mass of the coupled product.

-

Conclusion

5-Bromo-4,4,5,5-tetrafluoropentan-1-ol is a valuable and versatile building block for medicinal chemistry. Its bifunctional nature allows for its incorporation into a wide array of molecular scaffolds through well-established synthetic transformations. The introduction of the 4,4,5,5-tetrafluoropentyl moiety can significantly enhance the pharmacological properties of a drug candidate, making this building block a powerful tool in the arsenal of the modern medicinal chemist. The protocols provided herein serve as a practical guide for researchers looking to leverage the unique properties of this fluorinated compound in their drug discovery efforts.

References

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.

- Richardson, P. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(10), 1261–1286.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319.

- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. In Master Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Patil, V., et al. (2025). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design.

- Grygorenko, O. O., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry.

-

National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science, 317(5846), 1881–1886.

- Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry, 127(8), 1013–1029.

- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.

- Begum, J., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 1-23.

-

ChemRxiv. (n.d.). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. Retrieved from [Link]

- Grygorenko, O. O., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry.

-

ResearchGate. (2025). Structural and spectroscopic characterization of fluorinated dioxole based salts: A combined experimental and computational study. Retrieved from [Link]